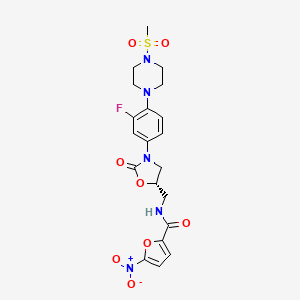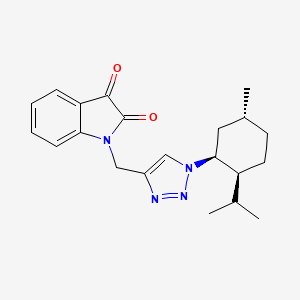
HIV-1 inhibitor-36
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
HIV-1 inhibitor-36 is a compound designed to inhibit the replication of the human immunodeficiency virus type 1 (HIV-1). This virus is the causative agent of acquired immunodeficiency syndrome (AIDS), a condition that severely weakens the immune system. This compound targets specific stages in the viral life cycle, making it a promising candidate for antiretroviral therapy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HIV-1 inhibitor-36 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by the introduction of various functional groups through a series of chemical reactions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound requires optimization of the synthetic route to achieve high yield and purity. This involves scaling up the reactions, optimizing reaction conditions such as temperature, pressure, and solvent choice, and implementing purification techniques like crystallization and chromatography. The goal is to produce the compound in large quantities while maintaining its efficacy and safety.
Chemical Reactions Analysis
Types of Reactions
HIV-1 inhibitor-36 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various intermediates and the final this compound compound. Each step in the synthetic route is designed to introduce specific functional groups that contribute to the compound’s inhibitory activity.
Scientific Research Applications
HIV-1 inhibitor-36 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on viral replication and interactions with cellular proteins.
Medicine: Explored as a potential therapeutic agent for treating HIV-1 infections and preventing the progression to AIDS.
Industry: Utilized in the development of new antiretroviral drugs and formulations.
Mechanism of Action
HIV-1 inhibitor-36 exerts its effects by targeting specific molecular pathways involved in the viral life cycle. It binds to viral enzymes such as reverse transcriptase and integrase, inhibiting their activity and preventing the integration of viral DNA into the host genome. This disrupts the replication process and reduces the viral load in infected individuals.
Comparison with Similar Compounds
HIV-1 inhibitor-36 is unique compared to other similar compounds due to its specific molecular structure and mechanism of action. Similar compounds include:
Raltegravir: An integrase inhibitor that prevents the integration of viral DNA into the host genome.
Dolutegravir: Another integrase inhibitor with a higher barrier to resistance.
Elvitegravir: An integrase inhibitor used in combination with other antiretroviral drugs.
This compound stands out due to its unique binding properties and potential for reduced resistance development.
Properties
Molecular Formula |
C14H14Cl2N2O2S |
|---|---|
Molecular Weight |
345.2 g/mol |
IUPAC Name |
4-(4-chloro-3-methylphenoxy)-N-(5-chloro-1,3-thiazol-2-yl)butanamide |
InChI |
InChI=1S/C14H14Cl2N2O2S/c1-9-7-10(4-5-11(9)15)20-6-2-3-13(19)18-14-17-8-12(16)21-14/h4-5,7-8H,2-3,6H2,1H3,(H,17,18,19) |
InChI Key |
PFQYNYXEUOGYNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCCC(=O)NC2=NC=C(S2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(1R)-N-(4-fluorophenyl)-1-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B12397768.png)

![1-[(2R,3S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B12397779.png)

![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12397800.png)
![N-[2-[2-[2-[2-[3-[[9-[(1S,6R,8R,9R,10S,15R,17R,18R)-17-(2-amino-6-oxo-1H-purin-9-yl)-3,9,12,18-tetrahydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]purin-6-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide](/img/structure/B12397808.png)
![2-Hydroxy-4-[5-[2-(2-hydroxyethoxy)ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyrazolo[1,5-a]pyrimidin-3-yl]benzoic acid](/img/structure/B12397843.png)


